3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Quinazoline Formation: The quinazoline ring is typically formed through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a condensation reaction between the benzodioxole, indole, and quinazoline intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, advanced purification techniques like chromatography and crystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole, indole, or quinazoline rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)tetrahydro-2-furanol
- Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C24H19N3O4 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C24H19N3O4/c1-26-19-9-5-3-7-17(19)24(23(26)29)25-18-8-4-2-6-16(18)22(28)27(24)13-15-10-11-20-21(12-15)31-14-30-20/h2-12,25H,13-14H2,1H3 |
InChI Key |
ZTCFYWVPFRBWAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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